molecular formula C26H40O3 B1204437 Hyrtial CAS No. 97889-56-0

Hyrtial

Cat. No. B1204437
CAS RN: 97889-56-0
M. Wt: 400.6 g/mol
InChI Key: PTMXVTMFEPDKJQ-GAZMYWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyrtial is a scalarane sesterterpenoid with formula C26H40O3, originally isolated from the marine sponge Hyrtios erecta. It has a role as a marine metabolite. It is a scalarane sesterterpenoid, an enal and an acetate ester.

Scientific Research Applications

Hybrid Reality Development and Social Responsibility

Hyrtial, in the context of hybrid reality (HyR), represents an ongoing process where artificial intelligence technology is integrated as an active stakeholder in real-life activities. The research by Perko (2020) in "Kybernetes" examines HyR's implications using social responsibility concepts, aiming to redefine global society. This involves assessing HyR development through systemic tools and system dynamics-based interaction modeling, such as in autonomous vehicle transport services. The research highlights interaction asymmetries and potential AI technology learning corruption, proposing a model based on social responsibility to address these issues (Perko, 2020).

Database Systems for Research in Relational In-Memory Data Management

In the realm of database research, Hyrise is a relational open-source database noted for its hybrid row and column-format data storage. Dreseler et al. (2019) discuss its evolution from a single-purpose research DBMS to a platform for various projects. The new architecture of Hyrise facilitates research on diverse DBMS-related aspects, maintaining architectural tidiness for effective experimentation and prototyping (Dreseler et al., 2019).

High-Throughput Screening in Chemical Compound Research

Inglese et al. (2006) developed a quantitative high-throughput screening (qHTS) method for evaluating large chemical libraries. This approach generates concentration-response curves for over 60,000 compounds in a single experiment, identifying a range of biological activities and elucidating structure-activity relationships. qHTS offers a more accurate profiling method for every compound in large chemical libraries, accelerating the identification of leads for drug discovery (Inglese et al., 2006).

Hydroclimate Data Research

The HyRiver software facilitates hydrological and climate studies by providing a unified API to web services. This tool bridges the technical complexity of generating valid queries and filters for big databases, aiding in the publication of reproducible scientific research in hydrology and climatology (Chegini et al., 2021).

Transaction Processing for Hyrise in Mixed Workload Environments

The paper by Schwalb et al. (2014) presents incremental improvements in Hyrise, an in-memory storage engine for mixed enterprise workloads. This research focuses on better supporting transactional consistency in mixed workloads, contributing significantly to database research (Schwalb et al., 2014).

properties

CAS RN

97889-56-0

Product Name

Hyrtial

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

[(4aS,4bR,6R,6aR,10aS,10bR,12aS)-8-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate

InChI

InChI=1S/C26H40O3/c1-17(28)29-22-14-21-24(4)12-7-11-23(2,3)19(24)10-13-25(21,5)20-9-8-18(16-27)15-26(20,22)6/h8,16,19-22H,7,9-15H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+/m0/s1

InChI Key

PTMXVTMFEPDKJQ-GAZMYWJLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1(CC(=CC4)C=O)C)C)(C)C)C

SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C

synonyms

hyrtial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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